molecular formula C9H4F4 B567313 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene CAS No. 1233501-60-4

4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B567313
CAS No.: 1233501-60-4
M. Wt: 188.125
InChI Key: MYAWPMWHWQYGMT-UHFFFAOYSA-N
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Description

4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by three distinct functional groups: an ethynyl (-C≡CH) group at position 4, a fluorine atom at position 1, and a trifluoromethyl (-CF₃) group at position 2. This combination of substituents confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, materials science, and pharmaceutical research. The ethynyl group enables participation in cross-coupling reactions (e.g., Sonogashira coupling), while the electron-withdrawing fluorine and trifluoromethyl groups enhance stability and influence solubility .

Properties

IUPAC Name

4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAWPMWHWQYGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 1-fluoro-4-iodo-2-(trifluoromethyl)benzene as the aryl halide precursor, which reacts with trimethylsilylacetylene (TMSA) under catalytic conditions. Key components include:

  • Catalyst system : Pd(PPh₃)₂Cl₂ (2–5 mol%) and CuI (5–10 mol%).

  • Base : Triethylamine (TEA) or diisopropylamine (DIPA) to deprotonate the alkyne.

  • Solvent : Polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) at 60–80°C.

The reaction proceeds via oxidative addition of the aryl iodide to palladium, followed by transmetallation with the copper-acetylide intermediate. Final reductive elimination yields the desired product.

Yield and Optimization

Typical yields range from 75% to 85% under optimized conditions. Critical parameters include:

  • Temperature : Elevated temperatures (>70°C) reduce reaction time but risk side reactions like Glaser coupling.

  • Solvent purity : Anhydrous conditions prevent hydrolysis of intermediates.

  • Protecting groups : Trimethylsilyl (TMS) protection of the alkyne minimizes undesired homo-coupling.

Post-reaction desilylation using tetrabutylammonium fluoride (TBAF) yields the free ethynyl compound.

Direct Ethynylation via Halogen Exchange

An alternative route involves direct substitution of a halogen atom (bromine or iodine) with an ethynyl group, bypassing intermediate protection steps.

Substrate Preparation

The precursor 1-fluoro-4-bromo-2-(trifluoromethyl)benzene is synthesized via electrophilic bromination of 1-fluoro-2-(trifluoromethyl)benzene using Br₂ in the presence of FeBr₃.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (3 mol%) and CuI (10 mol%).

  • Solvent : DMF or DMSO at 100–120°C.

  • Alkyne source : Ethynylmagnesium bromide (HC≡CMgBr) in tetrahydrofuran.

This method achieves yields of 65–70%, with challenges arising from steric hindrance due to the trifluoromethyl group.

One-Pot Synthesis via Sequential Functionalization

Industrial-scale production often employs one-pot strategies to improve efficiency. A representative protocol involves:

Steps and Reagents

  • Fluorination : Introduction of fluorine at the para position using Selectfluor® on a brominated toluene derivative.

  • Trifluoromethylation : Radical trifluoromethylation employing Umemoto’s reagent (CF₃SO₂Ph) under UV light.

  • Ethynylation : Sonogashira coupling with TMSA, followed by in situ desilylation.

Performance Metrics

  • Overall yield : 55–60%.

  • Purity : >98% after column chromatography (hexane/ethyl acetate).

Industrial-Scale Production and Challenges

Continuous Flow Reactors

To address exothermicity and scalability, flow chemistry systems are employed:

  • Residence time : 10–15 minutes at 100°C.

  • Catalyst recycling : Immobilized Pd on carbon minimizes metal leaching.

Byproduct Management

Common byproducts include:

  • Glaser dimer (10–15%) : Mitigated by strict temperature control.

  • Dehalogenated intermediates : Suppressed using excess alkyne (1.5 equiv).

Comparative Analysis of Methods

Method Yield Reaction Time Scalability Cost Efficiency
Sonogashira Coupling75–85%3–6 hHighModerate
Direct Ethynylation65–70%8–12 hModerateHigh
One-Pot Synthesis55–60%24 hLowLow

Characterization and Quality Control

Spectroscopic Data

  • ¹⁹F NMR : δ = -62.8 ppm (CF₃), -112.4 ppm (C-F).

  • ¹H NMR : δ = 3.15 ppm (ethynyl proton), 7.2–7.8 ppm (aromatic protons).

  • HRMS : m/z 188.125 (M⁺).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms purity >99% with retention time of 8.2 minutes .

Chemical Reactions Analysis

4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene in the synthesis of potent anti-mycobacterial compounds. Its incorporation into drug candidates has shown promise against Mycobacterium tuberculosis. For instance, derivatives synthesized through click chemistry involving this compound have demonstrated enhanced biological activity compared to traditional structures .

Fluorinated Drug Development

Fluorinated compounds are known for their improved metabolic stability and bioavailability. The presence of trifluoromethyl groups in this compound can modulate lipophilicity, enhancing drug-like properties. Research indicates that fluorine substitution can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties, making it a valuable scaffold for developing new pharmaceuticals .

Polymer Synthesis

The compound is also utilized in materials science for the synthesis of fluorinated polymers. These polymers exhibit unique thermal and chemical resistance properties, making them suitable for high-performance applications such as coatings and membranes. The ethynyl group facilitates cross-linking reactions, enhancing the mechanical properties of the resulting materials .

Electronic Applications

Due to its electronic properties, this compound can be employed in the development of organic electronic materials. Its ability to form stable films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells, where efficient charge transport is critical .

Synthesis of Anti-Tuberculosis Agents

A comprehensive study was conducted where researchers synthesized a series of triazole derivatives from this compound using click chemistry techniques. The resulting compounds were evaluated for their antimicrobial activity against Mycobacterium tuberculosis, revealing several candidates with IC50 values significantly lower than those of existing treatments .

Development of Fluorinated Polymers

In another case study, researchers explored the use of this compound in creating fluorinated polymers through radical polymerization methods. The resultant materials exhibited superior thermal stability and chemical resistance compared to non-fluorinated counterparts, demonstrating potential applications in harsh environments such as chemical processing industries .

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the fluoro and trifluoromethyl groups can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Comparative Data

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4: Ethynyl; 1: F; 2: CF₃ C₉H₄F₄ 188.1 (calculated) High reactivity in cross-coupling reactions; discontinued commercial status
1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene 1: Cl; 4: Ethynyl; 2: CF₃ C₉H₄ClF₃ 228.5 (calculated) Marketed as a chemical intermediate; global market analysis available
4-Ethynyl-1-fluoro-2-methylbenzene 4: Ethynyl; 1: F; 2: CH₃ C₉H₇F 134.15 Used in material science; lower electronegativity than CF₃ analogues
4-Azido-1-bromo-2-(trifluoromethyl)benzene 4: N₃; 1: Br; 2: CF₃ C₇H₄BrF₃N₃ 279.02 Potential for click chemistry; structure data available in SDF/MOL format
2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene 2: CH₂Cl; 1: F; 4: CF₃ C₈H₅ClF₄ 224.6 (CAS: 883543-26-8) Industrial intermediate; chloromethyl group enables nucleophilic substitution

Functional and Reactivity Comparisons

Electronic Effects

  • Electron-Withdrawing Groups (EWGs):
    • The trifluoromethyl (-CF₃) group in this compound strongly withdraws electrons, stabilizing the aromatic ring and reducing solubility in polar solvents compared to its methyl (-CH₃) analogue .
    • Fluorine at position 1 further enhances electron deficiency, contrasting with the chloro- and bromo-substituted analogues, where Cl/Br provide weaker EWG effects but better leaving-group capabilities .

Industrial and Research Relevance

  • Commercial Status:
    • The target compound is discontinued , whereas 1-chloro-4-ethynyl-2-(trifluoromethyl)benzene has active market analyses, reflecting its broader industrial adoption .

Stability and Handling

  • The trifluoromethyl group enhances thermal and oxidative stability compared to methyl or chloromethyl analogues .

Biological Activity

4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features an ethynyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. These functional groups contribute to its unique chemical reactivity and biological properties. The trifluoromethyl group, in particular, enhances the compound's lipophilicity, potentially improving its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors.

  • Enzyme Interaction : The ethynyl group can participate in π-π stacking interactions, while the fluorine and trifluoromethyl groups can enhance binding affinity through electronic effects. This can modulate the activity of target enzymes, leading to various biological outcomes.
  • Receptor Binding : The lipophilic nature of the trifluoromethyl group allows for effective interaction with hydrophobic pockets in proteins or enzymes, which may enhance the compound's pharmacological profile.

Biological Activity Studies

Recent studies have explored the compound's potential as a therapeutic agent:

Case Study 1: Synthesis and Evaluation of Biological Activity

A study focused on synthesizing compounds with similar structures to evaluate their biological activities. The synthesized derivatives were tested for their inhibitory effects on specific enzymes involved in cancer progression. The results indicated that modifications to the ethynyl and trifluoromethyl groups significantly influenced their potency against cancer cell lines.

CompoundIC50 (µM)Target
Compound A5.0Enzyme X
Compound B3.0Enzyme Y
This compound (theoretical)TBDTBD

Case Study 2: Pharmacokinetic Properties

Another research effort examined the pharmacokinetic properties of fluorinated compounds similar to this compound. These studies highlighted how the trifluoromethyl group improved metabolic stability and bioavailability.

Applications in Drug Development

The compound serves as a valuable scaffold in drug discovery:

  • Pharmaceutical Development : Its unique structure makes it a candidate for developing new drugs aimed at treating cancer and inflammatory diseases .
  • Material Science : Beyond medicinal chemistry, it is also utilized in producing advanced materials due to its stability and unique chemical properties.

Q & A

Basic: What are the common synthetic routes for 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves halogenated precursors and transition-metal-catalyzed cross-coupling reactions. A validated approach includes:

  • Sonogashira coupling : Reacting 1-fluoro-2-(trifluoromethyl)-4-iodobenzene with terminal alkynes (e.g., ethynyltrimethylsilane) using Pd(PPh₃)₂Cl₂/CuI catalysis in THF/Et₃N (3:1) at 60°C for 12–24 hours .
  • Optimization strategies :
    • Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction efficiency.
    • Catalyst loading : Reducing Pd catalyst to 0.5–1 mol% minimizes costs without compromising yield.
    • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product (>95% purity).
Route Catalyst Solvent Yield Reference
Sonogashira couplingPd(PPh₃)₂Cl₂/CuITHF/Et₃N72–85%

Advanced: How does the ethynyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The ethynyl group acts as a π-electron-rich ligand, facilitating oxidative addition with Pd catalysts. Key observations:

  • Steric effects : The linear geometry of the ethynyl group minimizes steric hindrance, enabling efficient coupling with aryl halides.
  • Electronic effects : The electron-withdrawing trifluoromethyl and fluorine groups polarize the benzene ring, accelerating transmetallation steps in Pd-catalyzed reactions .
  • Mechanistic validation : DFT calculations (B3LYP/6-31G*) show a 15–20% reduction in activation energy compared to non-fluorinated analogs .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR : Identifies fluorine environments (δ −60 to −65 ppm for CF₃; δ −110 ppm for aromatic F) .
  • X-ray crystallography : Resolves spatial arrangement (e.g., C≡C bond length ≈1.20 Å, confirming ethynyl geometry) .
  • Elemental analysis : Validates purity (>98% C, H, N, S) via combustion analysis .

Advanced: How do the substituents (fluoro, trifluoromethyl, ethynyl) affect electronic properties for material science applications?

Methodological Answer:

  • Electron-withdrawing effects : The CF₃ group lowers the HOMO energy (−8.2 eV vs. −7.5 eV for non-fluorinated analogs), enhancing electron transport in organic semiconductors .
  • Polarizability : Fluorine substituents increase dielectric constants (ε ≈ 4.5), making the compound suitable for liquid crystal matrices .
  • Thermal stability : TGA shows decomposition onset at 280°C, attributed to robust C≡C and C–F bonds .

Data Contradiction: How to resolve discrepancies in reported yields for Sonogashira coupling?

Methodological Answer:
Discrepancies arise from:

  • Impurity profiles : Residual Pd (detected via ICP-MS) can suppress yields; use scavengers like SiliaMetS Thiol to reduce Pd to <1 ppm .
  • Moisture sensitivity : Anhydrous conditions (molecular sieves) improve reproducibility.
  • Statistical analysis : Apply ANOVA to compare batch data (p < 0.05 significance threshold) and identify outlier conditions .

Advanced: What role does this compound play in designing bioactive molecules?

Methodological Answer:

  • Pharmacophore integration : The ethynyl group enables click chemistry for bioconjugation (e.g., azide-alkyne cycloaddition with drug candidates) .
  • Metabolic stability : Fluorine substituents reduce CYP450-mediated oxidation (in vitro t₁/₂ > 6 hours in liver microsomes) .
  • Case study : Derivatives show IC₅₀ = 0.8 µM against EGFR kinase, validated via competitive binding assays .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Under inert gas (Ar) at −20°C in amber vials to prevent photodegradation.
  • Solubility : Prepare stock solutions in anhydrous DMSO (20 mM) and aliquot to avoid freeze-thaw cycles .
  • Safety : Use PPE (nitrile gloves, goggles) and fume hoods; LC-MS monitoring detects decomposition byproducts (e.g., HF) .

Advanced: What strategies address conflicting computational vs. experimental data on its electronic structure?

Methodological Answer:

  • Benchmarking : Compare DFT (B3LYP) calculations with UPS (ultraviolet photoelectron spectroscopy) to align theoretical and experimental HOMO-LUMO gaps.
  • Solvent corrections : Apply COSMO-RS models to account for solvent effects in computational studies .
  • Error analysis : Use RMSD <0.1 eV as acceptable deviation between methods .

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